![molecular formula C10H18N2O2S B13387493 Tetrahydro-4-(5-hydroxypentyl)-1H-thieno[3,4-d]imidazol-2(3H)-one](/img/structure/B13387493.png)
Tetrahydro-4-(5-hydroxypentyl)-1H-thieno[3,4-d]imidazol-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Biotinol, also known as biotinol, is a derivative of biotin (vitamin H or B7). It is a water-soluble compound that plays a crucial role in various metabolic processes. D-Biotinol is known for its ability to be converted into biotin in vivo, making it an essential nutrient for many organisms . It is commonly used in scientific research and industrial applications due to its unique properties and biological significance.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Biotinol typically involves the reduction of biotin. One common method is the catalytic hydrogenation of biotin using a palladium catalyst under hydrogen gas. This reaction converts the biotin into D-Biotinol by reducing the double bonds in the biotin molecule .
Industrial Production Methods
Industrial production of D-Biotinol often involves microbial fermentation processes. Microorganisms such as Lactobacillus arabinosus, Lactobacillus casei, and Saccharomyces cerevisiae are used to produce D-Biotinol through fermentation. These microorganisms are cultured in nutrient-rich media, and the D-Biotinol is extracted and purified from the fermentation broth .
化学反应分析
Types of Reactions
D-Biotinol undergoes various chemical reactions, including:
Oxidation: D-Biotinol can be oxidized to form biotin.
Reduction: As mentioned earlier, biotin can be reduced to form D-Biotinol.
Substitution: D-Biotinol can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Biotin.
Reduction: D-Biotinol.
Substitution: Various substituted biotinol derivatives, depending on the nucleophile used.
科学研究应用
D-Biotinol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of biotin derivatives.
Biology: Studied for its role in cellular metabolism and as a cofactor for various enzymes.
Medicine: Investigated for its potential therapeutic effects in treating biotin deficiency and related disorders.
Industry: Used in the production of biotin supplements and as an additive in animal feed and cosmetics
作用机制
D-Biotinol exerts its effects by being converted into biotin in vivo. Biotin acts as a coenzyme for carboxylase enzymes, which are involved in critical metabolic pathways such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism. The conversion of D-Biotinol to biotin allows it to participate in these metabolic processes, thereby exerting its biological effects .
相似化合物的比较
D-Biotinol is similar to other biotin derivatives, such as:
Biotin: The parent compound, essential for various metabolic processes.
Biotinyl-5’-AMP: An intermediate in the biotinylation of proteins.
Biocytin: A biotin-lysine conjugate used in biochemical assays.
Uniqueness
D-Biotinol is unique in its ability to be converted into biotin in vivo, making it a valuable compound for research and industrial applications. Its stability and ease of conversion set it apart from other biotin derivatives .
属性
分子式 |
C10H18N2O2S |
|---|---|
分子量 |
230.33 g/mol |
IUPAC 名称 |
4-(5-hydroxypentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one |
InChI |
InChI=1S/C10H18N2O2S/c13-5-3-1-2-4-8-9-7(6-15-8)11-10(14)12-9/h7-9,13H,1-6H2,(H2,11,12,14) |
InChI 键 |
RGIKRHKHRAAZIO-UHFFFAOYSA-N |
规范 SMILES |
C1C2C(C(S1)CCCCCO)NC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-hydroxy-6,9-dimethyl-3-methylidene-4,5,7,8,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-2-one](/img/structure/B13387414.png)
![N-[(1S)-1-[3',5'-Bis(1,1-dimethylethyl)[1,1'-biphenyl]-2-yl]-2-(diphenylphosphino)ethyl]-3,5-bis(trifluoromethyl)-benzamide](/img/structure/B13387421.png)
![3-[(3-butyl-3-ethyl-7-methoxy-1,1-dioxo-5-phenyl-4,5-dihydro-2H-1lambda6,4-benzothiazepin-8-yl)methylamino]pentanedioic acid](/img/structure/B13387422.png)
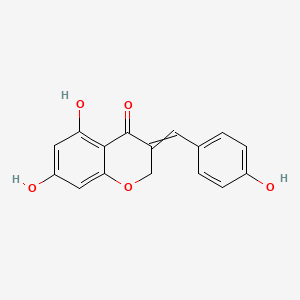

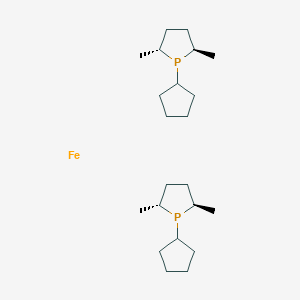

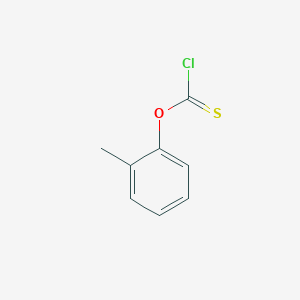
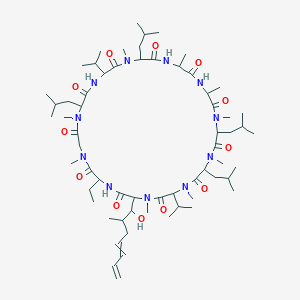
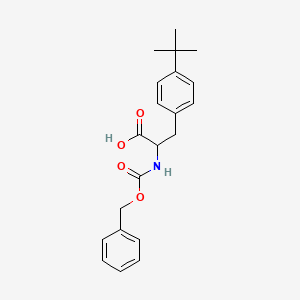
![benzyl 4-(6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxo-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13387464.png)
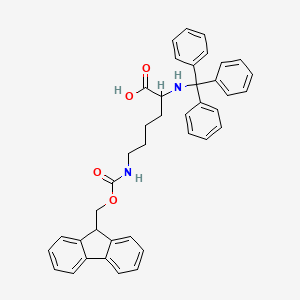
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-amino-2'-chloro-](/img/structure/B13387482.png)
![9-([1,1'-Biphenyl]-4-yl)-3-bromo-6-phenyl-9H-carbazole](/img/structure/B13387489.png)
